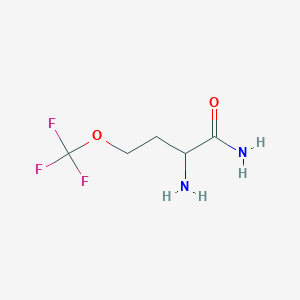
2-Amino-4-(trifluoromethoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(trifluoromethoxy)butanamide is an organic compound with the molecular formula C5H9F3N2O2 It is a derivative of butanamide, featuring an amino group at the second position and a trifluoromethoxy group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(trifluoromethoxy)butanamide can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. The resultant product is then converted to the desired compound through a series of steps involving the formation and disassembly of a nickel (II) complex .
Industrial Production Methods
For large-scale production, the method involving the recyclable chiral auxiliary to form the corresponding nickel (II) complex with glycine Schiff base is preferred. This method allows for the efficient preparation of enantiomerically pure derivatives of the compound, which are in high demand for drug design .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(trifluoromethoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce simpler amines, and substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-(trifluoromethoxy)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug design, particularly as a bioisostere of leucine moiety.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Amino-4-(trifluoromethoxy)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(trifluoromethoxy)butanoic acid: A closely related compound with similar structural features but different functional groups.
2-Amino-3-(trifluoromethoxy)benzoic acid: Another related compound with a trifluoromethoxy group, but with a different core structure.
Uniqueness
2-Amino-4-(trifluoromethoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H9F3N2O2 |
|---|---|
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
2-amino-4-(trifluoromethoxy)butanamide |
InChI |
InChI=1S/C5H9F3N2O2/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H2,10,11) |
Clave InChI |
ODMFWEFYYYJIJN-UHFFFAOYSA-N |
SMILES canónico |
C(COC(F)(F)F)C(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


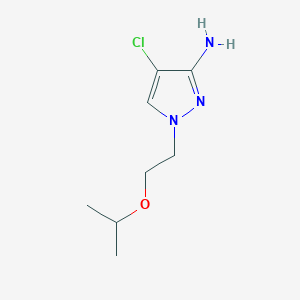
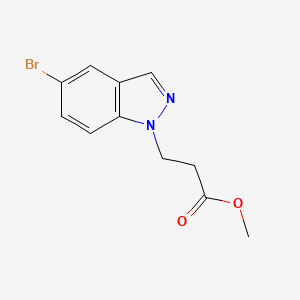
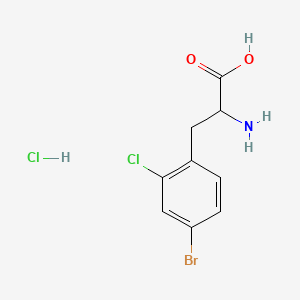
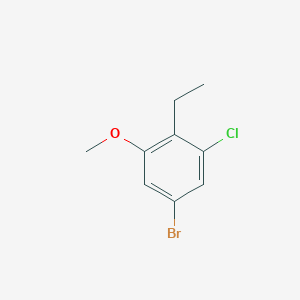
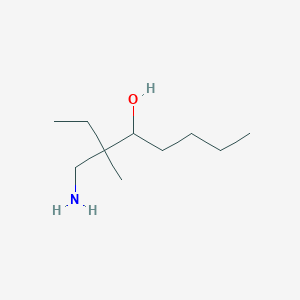
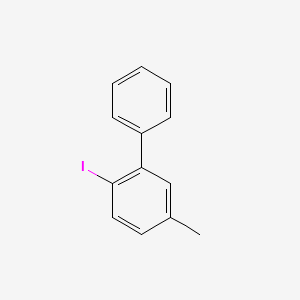

![4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13477670.png)
![rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13477675.png)
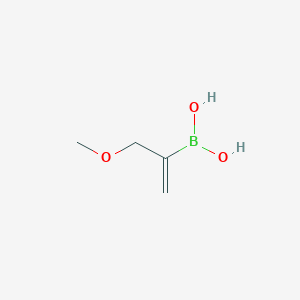

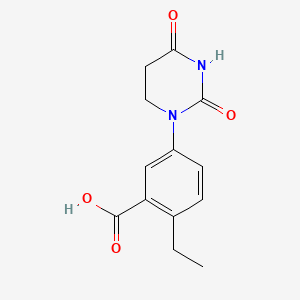
![3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)
![Tert-butyl 4-[(oxetan-3-yl)amino]benzoate](/img/structure/B13477715.png)
